molecular formula C25H31OP B1465074 2-(Dicyclohexylphosphino)benzophenone CAS No. 256926-87-1

2-(Dicyclohexylphosphino)benzophenone

Cat. No. B1465074
CAS RN: 256926-87-1
M. Wt: 378.5 g/mol
InChI Key: NFAAYQZZHNIMDJ-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)benzophenone (DCBP) is a chemical compound with the molecular formula C18H25O2P. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. DCBP is used as a ligand in coordination chemistry and has been studied for its application in a variety of fields, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

This compound is often used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are key structural elements in many organic compounds.

Suzuki-Miyaura Coupling

2-(Dicyclohexylphosphino)benzophenone is also suitable for use in the Suzuki-Miyaura Coupling . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.

Stille Coupling

The Stille Coupling is another reaction where this compound finds use . This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide.

Sonogashira Coupling

In the Sonogashira Coupling, this compound acts as a ligand . This reaction is used to form carbon-carbon bonds between an alkyne and an organic halide.

Negishi Coupling

The Negishi Coupling, which is used to form carbon-carbon bonds between an organozinc compound and an organic halide, also utilizes this compound as a ligand .

Heck Coupling

In the Heck Coupling, this compound is used to form carbon-carbon bonds between an alkene and an organic halide .

Hiyama Coupling

Finally, the Hiyama Coupling, which is used to form carbon-carbon bonds between an organosilicon compound and an organic halide, also uses this compound as a ligand .

properties

IUPAC Name

(2-dicyclohexylphosphanylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAAYQZZHNIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696511
Record name [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone

CAS RN

256926-87-1
Record name [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dicyclohexylphosphino)benzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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